molecular formula C12H15NO3 B13539662 Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No.: B13539662
M. Wt: 221.25 g/mol
InChI Key: HXXPNIUCDLBEEW-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound with the following structural formula:

CH3OCOCH2N(CH2)2CH2COOH\text{CH}_3\text{OCOCH}_2\text{N}(\text{CH}_2)_2\text{CH}_2\text{COOH} CH3​OCOCH2​N(CH2​)2​CH2​COOH

It belongs to the class of isoquinoline derivatives and contains a methoxy group (–OCH₃) attached to the 6-position of the tetrahydroisoquinoline ring. The compound is often encountered as its hydrochloride salt .

Preparation Methods

Synthetic Routes:: The synthesis of Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves several steps. One common approach is the condensation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate under appropriate conditions.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories typically prepare this compound using synthetic routes.

Chemical Reactions Analysis

Reactivity:: Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Reduction: Reduction of the carbonyl group (–COOH) to the corresponding alcohol (–CH₂OH).

    Substitution: Nucleophilic substitution reactions at the carboxylate group.

    Oxidation: Oxidation of the methoxy group (–OCH₃) to the corresponding hydroxyl group (–OH).

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkali metal hydroxides (e.g., NaOH, KOH) or alkoxides (e.g., NaOMe, NaOEt).

    Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Major Products:: The major products depend on the specific reaction conditions. For example, reduction yields the corresponding alcohol, while substitution leads to various derivatives.

Scientific Research Applications

Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its isoquinoline core.

    Neuroscience: It may interact with neurotransmitter receptors or modulate neuronal activity.

    Chemical Biology: Investigations into its biological effects and interactions.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to neurotransmission or cellular signaling pathways.

Comparison with Similar Compounds

While Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern, similar compounds include:

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H15NO3/c1-15-9-4-3-8-6-13-7-11(10(8)5-9)12(14)16-2/h3-5,11,13H,6-7H2,1-2H3

InChI Key

HXXPNIUCDLBEEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CNCC2C(=O)OC)C=C1

Origin of Product

United States

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